1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a hydroxyethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism by which 1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyrimidine ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The presence of both the hydroxyethyl and methyl groups in this compound imparts unique chemical properties, such as increased solubility and specific reactivity patterns, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
1-(2-Hydroxyethyl)-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, commonly referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. The following sections will explore the biological activity of this compound, supported by relevant data and case studies.
- Molecular Formula : C₇H₁₀N₂O₃
- Molecular Weight : 170.17 g/mol
- CAS Number : 23935-66-2
Antimicrobial Activity
Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance:
- Inhibition of Bacterial Growth : Compounds related to this compound have shown effectiveness against common pathogens such as E. coli and S. aureus, with IC₅₀ values indicating potent antibacterial effects .
Compound | Target Bacteria | IC₅₀ (µM) |
---|---|---|
1-(2-Hydroxyethyl)-5-methyl... | E. coli | 12.5 |
1-(2-Hydroxyethyl)-5-methyl... | S. aureus | 15.0 |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory effects in various assays:
- Inhibition of Edema : Studies have shown that it can significantly reduce paw edema in animal models, suggesting potential application in treating inflammatory conditions .
Time (h) | % Inhibition |
---|---|
4 | 43.17 |
5 | 40.91 |
Anticancer Activity
Recent research highlights the anticancer potential of pyrimidine derivatives:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 and HepG2 have shown that related compounds exhibit cytotoxic effects with IC₅₀ values ranging from 1.96 to 22.73 µM .
Cell Line | IC₅₀ (µM) |
---|---|
MCF-7 | 2.74 |
HepG2 | 4.92 |
A549 | 1.96 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on various enzymes involved in cellular processes, contributing to its anticancer and antimicrobial activities.
Case Studies
A notable study examined the effect of pyrimidine derivatives on specific cancer cell lines and found that modifications in the chemical structure significantly influenced their biological activity:
Properties
CAS No. |
22441-51-6 |
---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-5-4-9(2-3-10)7(12)8-6(5)11/h4,10H,2-3H2,1H3,(H,8,11,12) |
InChI Key |
SHHSQYIHGYWCGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCO |
Purity |
95 |
Origin of Product |
United States |
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